A₁AR Binding Affinity – CPFPX vs. DPCPX (Xanthine Comparator)
CPFPX exhibits substantially higher binding affinity for the A₁ adenosine receptor than the prototypical xanthine antagonist DPCPX. In bovine cortex membranes, CPFPX demonstrates a Ki of 0.183 nM [1], whereas DPCPX shows a Ki of 3.9 nM at cloned human A₁AR . In the same bovine system using [³H]DPCPX as the reference ligand (KD = 0.15 nM), CPFPX yielded a Ki of 0.18 nM with an A₂A/A₁ selectivity ratio >500 [2]. At cloned human A₁AR, the KD of [³H]CPFPX was 1.26 nM [2], still representing a ~3‑fold higher affinity than DPCPX at the human receptor.
| Evidence Dimension | A₁ adenosine receptor binding affinity (in vitro) |
|---|---|
| Target Compound Data | Ki = 0.183 nM (bovine A₁AR); KD = 1.26 nM (cloned human A₁AR) |
| Comparator Or Baseline | DPCPX: Ki = 3.9 nM (human A₁AR); Ki = 0.18 nM in same bovine assay as reference |
| Quantified Difference | ~21‑fold higher affinity vs. human DPCPX Ki; ~3‑fold higher vs. human DPCPX KD comparison |
| Conditions | Bovine cortex membrane [³H]DPCPX competition binding; cloned human A₁AR saturation binding |
Why This Matters
Higher affinity at the target receptor enables lower tracer mass doses in PET studies, reducing potential pharmacological effects and improving specific‑to‑non‑specific binding ratios.
- [1] BindingDB Entry BDBM50062852, Ki = 0.183 nM, adenosine A₁ receptor (bovine), accessed 2026. View Source
- [2] Holschbach, M.H. et al. (2002) J. Med. Chem., 45(23), pp. 5150–5156, KD = 1.26 nM (human A₁AR), Ki = 0.18 nM (bovine). View Source
